molecular formula C12H21F3N2O2 B13337579 tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13337579
M. Wt: 282.30 g/mol
InChI Key: VDRURSYTRVPWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of trifluoromethyl and tert-butyl groups in the molecule imparts unique chemical properties, making it a valuable compound for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.

    Methylation: The methylamino group is introduced through methylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the piperidine ring or the trifluoromethyl group, resulting in various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and tert-butyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(aminomethyl)-4-(trifluoromethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(methylamino)-4-(difluoromethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(methylamino)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate lies in its specific combination of functional groups. The presence of both trifluoromethyl and tert-butyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-7-5-11(16-4,6-8-17)12(13,14)15/h16H,5-8H2,1-4H3

InChI Key

VDRURSYTRVPWMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.